2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid
Overview
Description
2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features both benzofuran and thiazole rings. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The incorporation of a thiazole ring further enhances the compound’s potential for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid typically involves the construction of the benzofuran and thiazole rings followed by their coupling. One common method is the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The thiazole ring can be synthesized via a cyclization reaction involving α-haloketones and thiourea . The final coupling step involves the reaction of the benzofuran derivative with the thiazole derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the benzofuran or thiazole rings.
Scientific Research Applications
2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets. The benzofuran ring can intercalate into DNA, disrupting its function and leading to anti-tumor effects . The thiazole ring can interact with bacterial enzymes, inhibiting their activity and leading to antibacterial effects . The compound’s anti-viral activity may involve the inhibition of viral replication enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These include compounds like psoralen and angelicin, which have similar biological activities.
Thiazole derivatives: Compounds such as thiamine (vitamin B1) and ritonavir (an antiviral drug) share the thiazole ring structure.
Uniqueness
2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid is unique due to the combination of benzofuran and thiazole rings in a single molecule. This dual-ring structure enhances its potential for diverse biological activities and makes it a valuable compound for scientific research and drug development.
Biological Activity
2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which combine a benzofuran moiety with a thiazole ring. This combination is known to confer various biological activities, making it a candidate for pharmaceutical applications. The molecular formula for this compound is C₁₁H₇N₃O₂S, with a molecular weight of approximately 233.25 g/mol.
Structural Characteristics
The compound's structure includes:
- Benzofuran Ring : Known for anti-tumor and anti-bacterial properties.
- Thiazole Ring : Commonly found in pharmaceuticals, associated with diverse biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest it may be effective against various pathogens, including bacteria and fungi. For instance, compounds with similar structures have demonstrated significant antibacterial activity against Mycobacterium tuberculosis and other gram-positive and gram-negative bacteria .
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. Initial findings suggest that it may interact with enzymes or receptors involved in inflammatory pathways. This interaction could position it as a therapeutic option for conditions characterized by inflammation.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes.
- Antioxidant Activity : Similar benzofuran derivatives have been linked to antioxidant effects, which could contribute to their overall biological activity .
Synthesis and Evaluation
Recent studies have synthesized various derivatives of benzofuran-thiazole compounds, evaluating their biological activities. For example:
- A series of compounds were tested for their antimicrobial efficacy, with some exhibiting IC50 values significantly lower than standard antibiotics .
- A specific derivative showed an IC50 value of 3.2 ± 0.15 μM against Mycobacterium smegmatis, indicating strong potential for further development .
Comparative Analysis
The following table summarizes the biological activities reported for various derivatives related to this compound:
Compound | Activity Type | IC50/MIC Values | Notes |
---|---|---|---|
Compound A | Antimicrobial | IC50 = 3.2 μM | Effective against Mycobacterium species |
Compound B | Anti-inflammatory | Not specified | Potential target for inflammatory diseases |
Compound C | Antioxidant | Not specified | Related to benzofuran derivatives |
Compound D | Antifungal | MIC = 3.12 μg/mL | Effective against Candida albicans |
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3S/c14-12(15)8-6-17-11(13-8)10-5-7-3-1-2-4-9(7)16-10/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGSNHLPFXYDOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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